4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a thietan-3-ylmethyl group
Preparation Methods
The synthesis of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole typically involves the reaction of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases. This reaction is accompanied by a thiirane–thietane rearrangement, resulting in the formation of 4-bromo-1-(thietan-3-yl)-1H-pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-oxo-λ4-thietan-3-yl)- and 1-(1,1-dioxo-λ6-thietan-3-yl)pyrazoles.
Reduction: Reduction reactions can convert it to 4-amino-3-bromo-5-(morpholin-4-yl)-1-(thietan-3-yl)-1H-pyrazole.
Common reagents used in these reactions include bases for the initial synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions are variously substituted pyrazoles with potential biological activity.
Scientific Research Applications
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives are studied for their interactions with various biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thietan-3-ylmethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-Nitro-1-(thietan-3-ylmethyl)-1H-pyrazole:
3,5-Dibromo-4-bromo-1-(thietan-3-yl)-1H-pyrazole: Contains additional bromine atoms, which can influence its chemical properties and biological activity.
Properties
Molecular Formula |
C7H9BrN2S |
---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
4-bromo-1-(thietan-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H9BrN2S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5H2 |
InChI Key |
XRGGEJDIKOQRFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)CN2C=C(C=N2)Br |
Origin of Product |
United States |
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